Methyl 5-hydroxy-4-methoxy-2-methylbenzoate
Description
Methyl 5-hydroxy-4-methoxy-2-methylbenzoate (CAS: 131236-68-5) is a benzoate derivative with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol. It is characterized by a hydroxyl (-OH) group at position 5, a methoxy (-OMe) group at position 4, and a methyl (-Me) group at position 2 on the aromatic ring (Figure 1). This compound is exclusively used in research settings, with a purity exceeding 95%, and requires stringent storage conditions: -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation . Its solubility is solvent-dependent, with recommended preparation using heated (37°C) sonication to enhance dissolution .
Properties
IUPAC Name |
methyl 5-hydroxy-4-methoxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-9(13-2)8(11)5-7(6)10(12)14-3/h4-5,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSYQFHQUSXDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-4-methoxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-4-methoxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-4-methoxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-hydroxy-4-methoxy-2-methylbenzaldehyde.
Reduction: Formation of 5-hydroxy-4-methoxy-2-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Research has highlighted the biological activity of methyl 5-hydroxy-4-methoxy-2-methylbenzoate, particularly its potential as an enzyme inhibitor or receptor modulator. Its hydroxyl and methoxy groups facilitate interactions with biological targets, influencing various biochemical pathways.
Case Study: Cytotoxic Activity
A study investigated the cytotoxic effects of orsellinates, including this compound, on brine shrimp lethality tests. The results indicated that modifications in lipophilicity enhance cytotoxic activity, suggesting potential applications in cancer treatment .
Antifeedant Activity
Another significant application of this compound is its role as an antifeedant against pests such as the pine weevil (Hylobius abietis). Research demonstrated that various benzoate derivatives exhibited strong antifeedant effects, providing an alternative to conventional insecticides. Methyl 2-hydroxy-3-methoxybenzoate showed the highest effectiveness among tested compounds .
Table: Antifeedant Activity of Hydroxy-Methoxybenzoates
| Compound | Antifeedant Activity (Relative Effectiveness) |
|---|---|
| Methyl 2-hydroxy-3-methoxybenzoate | Highest Effect |
| This compound | Moderate Effect |
| Other Hydroxy-Methoxybenzoates | Varies |
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-4-methoxy-2-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 5-hydroxy-4-methoxy-2-methylbenzoate belongs to a broader class of substituted methyl benzoates. Below is a detailed comparison with structurally related compounds, emphasizing substituent effects, biological activity, and applications.
Structural Isomers and Positional Effects
Positional isomerism significantly impacts physicochemical and biological properties. Key examples include:
- Positional Influence : The hydroxyl group at position 2 (e.g., Methyl 2-hydroxy-4-methoxybenzoate) correlates with higher biological activity (100% and 52% in assays) compared to position 5 (4% activity) . This suggests that ortho-substituted hydroxyl groups enhance bioactivity, possibly due to improved hydrogen-bonding interactions with biological targets.
- Methoxy vs. Benzyloxy : Methyl 4-benzyloxy-2-hydroxybenzoate, with a bulky benzyloxy group, is utilized in liquid crystal synthesis, highlighting how bulkier substituents enable materials science applications .
Functional Group Modifications
Substituent identity profoundly affects chemical behavior:
- Halogenated Derivatives : Methyl 5-iodo-4-methoxy-2-methylbenzoate (MW: 320.11) incorporates iodine, increasing molecular weight and polarizability, which may enhance halogen bonding in drug-receptor interactions .
- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) or nitro (-NO₂) groups (e.g., in Methyl 5-nitro-2-methoxybenzoate) reduce electron density on the aromatic ring, altering reactivity and solubility compared to electron-donating groups (-OMe, -OH) .
Physicochemical Properties
- Solubility: The target compound requires solvent optimization (e.g., DMSO or ethanol) and sonication for dissolution, whereas benzyloxy derivatives exhibit higher lipophilicity, favoring organic solvents .
- Crystallography : Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate forms intramolecular hydrogen bonds (O–H···O), stabilizing its crystal lattice—a feature absent in the target compound due to its methoxy group at position 4 .
Key Research Findings
- Bioactivity Trends : Ortho-substituted hydroxyl groups (position 2) in methyl benzoates correlate with higher bioactivity than para- or meta-substituted analogs .
- Synthetic Flexibility : Benzyl chloride-mediated protection (e.g., in Methyl 4-benzyloxy-2-hydroxybenzoate) is a common strategy for synthesizing substituted benzoates, adaptable to the target compound with appropriate starting materials .
- Industrial Relevance : Halogenated and trifluoromethyl derivatives are prioritized in drug discovery for their enhanced binding and metabolic stability .
Biological Activity
Methyl 5-hydroxy-4-methoxy-2-methylbenzoate (CAS Number: 131236-68-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic ester characterized by the presence of hydroxyl (-OH) and methoxy (-OCH₃) functional groups. Its molecular formula is , with a molecular weight of approximately 196.2 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity . In a study evaluating various hydroxy-methoxybenzoates, this compound demonstrated effectiveness against several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values were reported to be in the low micromolar range, indicating potent antibacterial properties.
Antioxidant Properties
The compound also shows promising antioxidant activity . Antioxidants are critical in neutralizing free radicals, which can cause oxidative stress and lead to various diseases. This compound was found to significantly reduce oxidative damage in cellular models, enhancing cell viability under oxidative stress conditions . The antioxidant mechanism is attributed to the hydroxyl groups that donate hydrogen atoms to stabilize free radicals.
Antiproliferative Effects
Studies have explored the antiproliferative effects of this compound on cancer cell lines. In vitro assays revealed that this compound inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 5 to 15 µM . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
- Receptor Modulation : It may modulate receptors involved in cell proliferation and apoptosis, leading to reduced tumor growth.
- Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to scavenge free radicals effectively.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands against similar compounds:
| Compound | Structure | Antimicrobial Activity | Antioxidant Activity | Antiproliferative Activity |
|---|---|---|---|---|
| This compound | Structure | High | Significant | Moderate |
| Methyl 3-hydroxy-4-methoxybenzoate | Structure | Moderate | Low | Low |
| Methyl 2-hydroxy-5-methoxybenzoate | Structure | Low | Moderate | High |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against E. faecalis. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM .
- Antioxidant Efficacy : In a model of oxidative stress induced by sodium fluoride in rats, treatment with this compound restored antioxidant enzyme levels and reduced lipid peroxidation markers .
- Cancer Cell Line Testing : A series of experiments on MCF-7 cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications in cancer treatment .
Q & A
Q. How can researchers optimize the synthesis of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate to improve yield and purity?
Methodological Answer:
- Optimize reaction conditions (e.g., solvent choice such as dichloromethane or acetonitrile, inert atmosphere, and controlled temperature) to minimize side reactions .
- Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography or recrystallization .
- Characterize intermediates and final products using spectroscopic techniques (FTIR, NMR) to confirm structural integrity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FTIR : Identifies functional groups (e.g., hydroxy, methoxy, ester carbonyl) via vibrational modes .
- NMR (¹H and ¹³C) : Resolves substituent positions and confirms regiochemistry (e.g., distinguishing between 4-methoxy and 5-hydroxy groups) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to validate synthetic pathways .
Q. What protocols are recommended for purifying this compound from complex reaction mixtures?
Methodological Answer:
- Perform liquid-liquid extraction to isolate the compound based on solubility differences in polar/non-polar solvents .
- Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) for high-purity isolation .
- Validate purity via HPLC (>98%) and melting point analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Conduct dose-response assays to establish activity thresholds and eliminate false positives/negatives .
- Validate findings using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based functional assays) .
- Control variables such as stereochemical purity and solvent effects, which may alter bioactivity .
Q. What methodologies are used to study the reaction mechanisms of this compound in substitution reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., nucleophilic substitution vs. elimination) .
- Computational Modeling (DFT) : Map reaction pathways and transition states to explain regioselectivity .
- LC-MS Monitoring : Track intermediates in real-time to propose mechanistic frameworks .
Q. How do structural modifications at the 5-hydroxy and 4-methoxy positions affect the compound’s bioactivity?
Methodological Answer:
- Synthesize analogs via esterification (e.g., acetylating the 5-hydroxy group) or alkylation (modifying the 4-methoxy group) .
- Test analogs in receptor-binding assays (e.g., dopamine D2 or serotonin 5-HT3 receptors) to establish structure-activity relationships (SAR) .
- Use molecular docking simulations to predict interactions with biological targets .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?
Methodological Answer:
- Radiolabeled Tracers : Synthesize ¹⁴C-labeled analogs to track metabolic breakdown in vitro (e.g., liver microsomes) .
- LC-MS/MS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
- Compare metabolic stability across species (e.g., human vs. rodent hepatocytes) to predict pharmacokinetic profiles .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
Q. What strategies are effective for analyzing the stability of this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines .
- Use HPLC to quantify degradation products (e.g., hydrolysis to benzoic acid derivatives) .
- Perform differential scanning calorimetry (DSC) to assess thermal degradation thresholds .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
